3-(2-Fluoroanilino)propanenitrile

Catalog No.
S1502322
CAS No.
192811-51-1
M.F
C9H9FN2
M. Wt
164.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Fluoroanilino)propanenitrile

CAS Number

192811-51-1

Product Name

3-(2-Fluoroanilino)propanenitrile

IUPAC Name

3-(2-fluoroanilino)propanenitrile

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

InChI

InChI=1S/C9H9FN2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,12H,3,7H2

InChI Key

VENLUHCIJJCGSR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NCCC#N)F

Synonyms

Propanenitrile, 3-[(2-fluorophenyl)amino]- (9CI)

Canonical SMILES

C1=CC=C(C(=C1)NCCC#N)F
FAPN belongs to the class of anilines, which are organic compounds characterized by a primary amino group attached to an aromatic ring. The introduction of a nitrile group into the aniline group allows for the formation of new compounds with a diverse range of applications. FAPN was first synthesized by Wu et al. in 2017 as a key intermediate in the synthesis of tyrosine kinase inhibitors.
FAPN is a white crystalline solid with a melting point of 102-104 °C. It is soluble in organic solvents such as ethanol, methanol, and dichloromethane but is not soluble in water. The compound exhibits strong absorbance in the UV spectral region, with a maximum absorption at 306 nm.
FAPN can be synthesized via a multi-step synthetic pathway involving the reaction of 2-Fluoroaniline with Acrylonitrile in the presence of a catalyst, followed by the reduction of the nitro group to an amino group. The resulting product is then cyclized to form FAPN. The compound can be characterized by the use of analytical techniques such as Nuclear Magnetic Resonance Spectroscopy (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the quantification and identification of FAPN in various matrices.
FAPN is a versatile intermediate in the synthesis of several biologically active compounds such as tyrosine kinase inhibitors. Studies have shown that these compounds exhibit significant anticancer and anti-inflammatory activities.
Studies have shown that FAPN exhibits low toxicity levels in comparison with other anilines. However, it is necessary to follow appropriate safety measures during handling and use of FAPN in scientific experiments.
FAPN finds broad applications in scientific experiments as a building block for the synthesis of biologically active compounds and pharmaceuticals.
Recent studies have focused on the synthesis of FAPN and its derivatives as key intermediates in medicinal chemistry. The compounds synthesized have shown significant biological activities and can be potentially used as new drugs for the treatment of various diseases.
FAPN and its derivatives have potential implications in the fields of medicinal chemistry, drug discovery, and pharmaceuticals.
Despite the promising potential applications, the synthesis of FAPN and its derivatives still poses a significant challenge due to the complex and multi-step synthetic pathway. In future research, the development of more efficient and cost-effective synthetic methods for the production of FAPN and its derivatives is necessary. Additionally, further studies are required to assess the toxicity, stability, and pharmacokinetics of FAPN and its derivatives in vivo to determine their potential as drugs for therapeutic purposes.
1. Development of more efficient synthetic pathways for the production of FAPN and its derivatives.
2. Study of the pharmacokinetics and toxicology of FAPN and its derivatives in vivo.
3. Investigation of the potential applications of FAPN and its derivatives as new drugs for the treatment of various diseases.
4. Exploration of the potential of FAPN as a ligand in catalysis.
5. Investigation of the use of FAPN as a fluorescent marker in biological imaging.
6. Development of new analytical methods for the quantification of FAPN in various matrices.
7. Study of the photochemical behavior of FAPN and its derivatives.
8. Investigation of the mechanism of action of FAPN and its derivatives on various biological targets.
9. Study of the stability of FAPN and its derivatives under different environmental conditions.

XLogP3

2.2

Dates

Modify: 2023-08-15

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